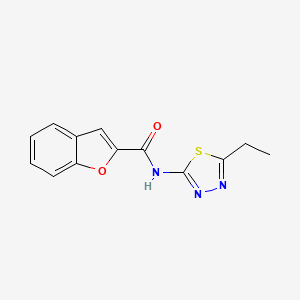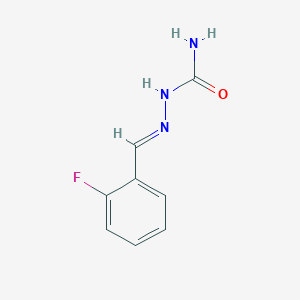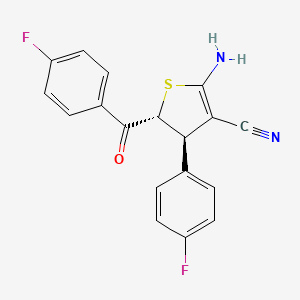
1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(1-phenylethylidene)hydrazinecarbimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(1-phenylethylidene)hydrazinecarbimidothioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including dichlorophenyl, dioxopyrrolidinyl, and hydrazinecarbimidothioate moieties, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(1-phenylethylidene)hydrazinecarbimidothioate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2,5-dichlorophenyl derivatives and dioxopyrrolidinyl precursors. These intermediates are then subjected to condensation reactions with hydrazinecarbimidothioate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(1-phenylethylidene)hydrazinecarbimidothioate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or reagent in biochemical assays and studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(1-phenylethylidene)hydrazinecarbimidothioate involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction alterations. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dichlorophenyl derivatives, dioxopyrrolidinyl compounds, and hydrazinecarbimidothioate analogs. Examples include:
- 1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(1-phenylethylidene)hydrazinecarbimidothioate analogs with different substituents.
- Compounds with similar structural motifs but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16Cl2N4O2S |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-phenylethylideneamino]carbamimidothioate |
InChI |
InChI=1S/C19H16Cl2N4O2S/c1-11(12-5-3-2-4-6-12)23-24-19(22)28-16-10-17(26)25(18(16)27)15-9-13(20)7-8-14(15)21/h2-9,16H,10H2,1H3,(H2,22,24)/b23-11+ |
InChI Key |
XTQPHPRMHVFLNP-FOKLQQMPSA-N |
Isomeric SMILES |
C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{[2-(7-chloro-5-methoxy-1H-indol-3-yl)ethyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B11099157.png)
![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11099168.png)
![N-{[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}-N-(3-fluorophenyl)benzamide](/img/structure/B11099169.png)
![3-{4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridinium-1-yl}propane-1-sulfonate](/img/structure/B11099179.png)
![4-tert-butyl-N-(3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)benzamide](/img/structure/B11099181.png)
![3,6-Diamino-2-(4-fluorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11099183.png)


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide](/img/structure/B11099207.png)
![N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11099218.png)


![2-(morpholin-4-ylcarbonyl)-N-(5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11099230.png)
![2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N'-(3,5-dichlorophenyl)-N-(2-phenylethyl)carbamimidothioate](/img/structure/B11099233.png)
